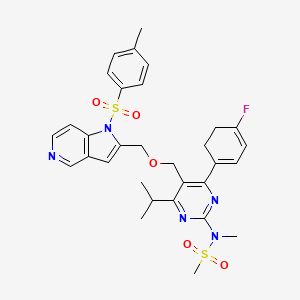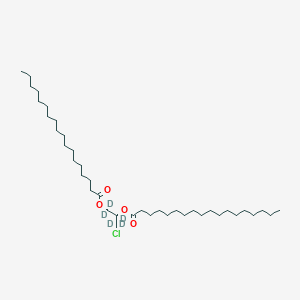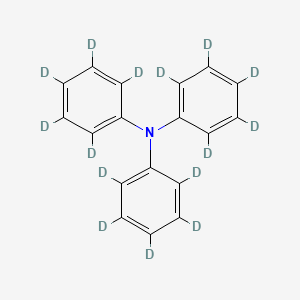
Triphenylamine-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylamine-d15 is a deuterium-labeled derivative of triphenylamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. Triphenylamine itself is a propeller-shaped, electron-rich molecular motif that has been integral to several functional materials requiring π-conjugation and ease of functionalization . The deuterium labeling in this compound makes it particularly useful in various research applications, especially in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylamine and its derivatives, including Triphenylamine-d15, typically involves the amination of aryl halides using appropriate palladium catalysts . One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
On an industrial scale, the production of triphenylamine derivatives may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to ensure higher yields and purity. The deuterium labeling process involves the incorporation of deuterium atoms into the molecular structure, which can be achieved through various isotopic exchange reactions .
Chemical Reactions Analysis
Types of Reactions
Triphenylamine-d15 undergoes several types of chemical reactions, including:
Oxidation: Triphenylamine can be readily oxidized to form radical cations, either chemically or electrochemically.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: The major product is the radical cation form of triphenylamine.
Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives of triphenylamine.
Scientific Research Applications
Triphenylamine-d15 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of triphenylamine-d15 involves its role as an electron donor in various chemical processes. The deuterium labeling does not significantly alter the electronic properties but provides a means to trace the compound in complex systems. In optoelectronic applications, triphenylamine derivatives facilitate charge transport and light emission through intramolecular charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: The non-deuterated form, widely used in similar applications.
N,N-Diphenylamine: Another electron-rich amine used in organic electronics.
Triarylamines: A broader class of compounds with similar electronic properties.
Uniqueness
Triphenylamine-d15 is unique due to its deuterium labeling, which enhances its utility in research applications requiring isotopic tracing. This feature makes it particularly valuable in pharmacokinetic studies and mechanistic investigations where precise tracking of the compound is essential .
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N,N-bis(2,3,4,5,6-pentadeuteriophenyl)aniline |
InChI |
InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
InChI Key |
ODHXBMXNKOYIBV-KLHTYYPYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
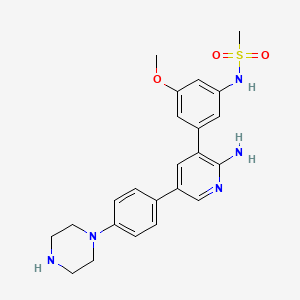
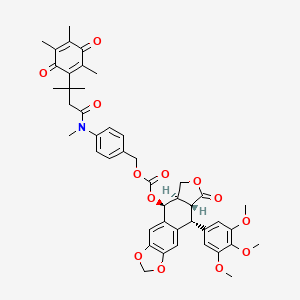
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
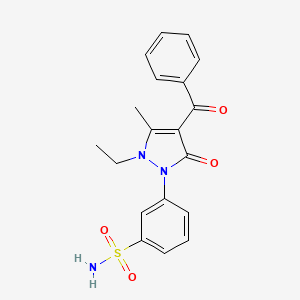
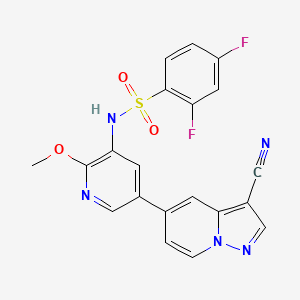
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
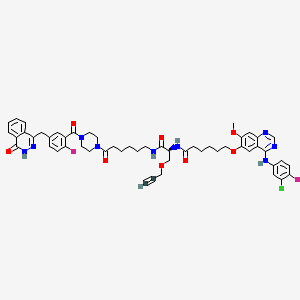
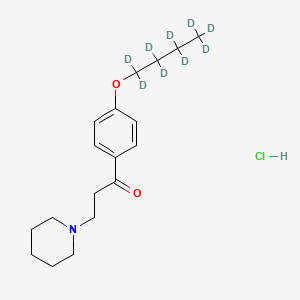
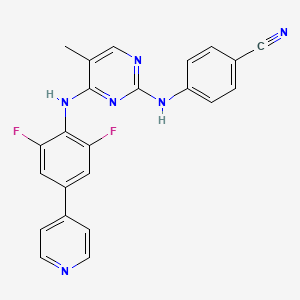
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
